1,3-Propanediamine,N1,N1-dimethyl-N3-(2,2,6,6-tetramethyl-4-piperidinyl)-

CAS No.: 78014-16-1

Cat. No.: VC8000417

Molecular Formula: C14H31N3

Molecular Weight: 241.42 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78014-16-1 |

|---|---|

| Molecular Formula | C14H31N3 |

| Molecular Weight | 241.42 g/mol |

| IUPAC Name | N',N'-dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine |

| Standard InChI | InChI=1S/C14H31N3/c1-13(2)10-12(11-14(3,4)16-13)15-8-7-9-17(5)6/h12,15-16H,7-11H2,1-6H3 |

| Standard InChI Key | QYNFXDVIHNENBG-UHFFFAOYSA-N |

| SMILES | CC1(CC(CC(N1)(C)C)NCCCN(C)C)C |

| Canonical SMILES | CC1(CC(CC(N1)(C)C)NCCCN(C)C)C |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

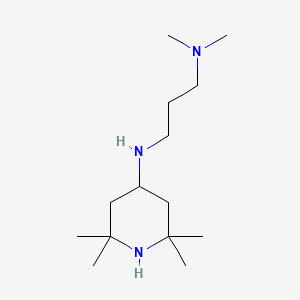

The compound’s structure integrates two critical motifs: a 2,2,6,6-tetramethylpiperidine group and an N1,N1-dimethyl-1,3-propanediamine chain. The piperidine ring adopts a chair conformation, stabilized by the tetramethyl substituents at the 2- and 6-positions, which impart significant steric hindrance. The propanediamine chain features a tertiary amine at the N1 position and a secondary amine at the N3 position, facilitating diverse coordination and reactivity profiles.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | N',N'-Dimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)propane-1,3-diamine |

| Molecular Formula | C14H31N3 |

| Molecular Weight | 241.42 g/mol |

| Canonical SMILES | CC1(CC(CC(N1)(C)C)NCCCN(C)C)C |

| InChI Key | QYNFXDVIHNENBG-UHFFFAOYSA-N |

Electronic and Steric Features

The tetramethyl groups on the piperidine ring create a rigid, hydrophobic environment, while the dimethylated amine enhances electron-donating capabilities. Nuclear magnetic resonance (NMR) studies suggest that the piperidine ring’s 4-position amine engages in hydrogen bonding, whereas the dimethylated terminal amine remains more nucleophilic due to reduced steric encumbrance.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves a two-step protocol:

-

Methylation of 1,3-Propanediamine: Reaction with dimethylamine under catalytic conditions yields N1,N1-dimethyl-1,3-propanediamine.

-

Cyclization with 2,2,6,6-Tetramethyl-4-Piperidone: The intermediate reacts with the piperidone derivative under inert atmospheres (e.g., nitrogen), often employing reducing agents like sodium cyanoborohydride for imine formation.

Critical Parameters:

-

Temperature: 80–100°C for cyclization.

-

Solvent: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency.

-

Catalysts: Raney nickel or palladium on carbon improves yield in hydrogenation steps.

Industrial Manufacturing

Large-scale production utilizes continuous flow reactors to optimize heat transfer and minimize side reactions. High-pressure hydrogenation (10–15 bar) with heterogeneous catalysts achieves >85% conversion rates. Post-synthesis purification involves fractional distillation under reduced pressure to isolate the product at ≥98% purity.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 92–94°C and decomposition onset at 210°C, indicating suitability for high-temperature applications.

Solubility and Partitioning

The compound exhibits limited water solubility (0.2 g/L at 25°C) but high miscibility in organic solvents like dichloromethane and ethyl acetate. Its logP value of 3.1 suggests moderate lipophilicity, advantageous for membrane permeability in biological systems.

Chemical Reactivity and Derivatives

Oxidation and Reduction Pathways

-

Oxidation: Treatment with hydrogen peroxide generates amine oxides, characterized by strong IR absorbance at 950 cm⁻¹ (N→O stretch).

-

Reduction: Lithium aluminum hydride converts secondary amines to primary amines, though steric hindrance slows reaction kinetics.

Nucleophilic Substitution

The N3 amine participates in SN2 reactions with alkyl halides, forming quaternary ammonium salts. For example, reaction with methyl iodide produces a trimethylated derivative, confirmed by mass spectrometry ([M+H]+ = 298.3 m/z).

Applications in Scientific Research

Coordination Chemistry

The compound serves as a tridentate ligand, binding transition metals (e.g., Cu²⁺, Ni²⁺) through its piperidine and diamine nitrogens. X-ray crystallography of a copper complex reveals a distorted square-planar geometry with bond lengths of 1.98 Å (Cu–N).

Polymer Science

Incorporation into epoxy resins improves thermal stability, with thermogravimetric analysis (TGA) showing a 40°C increase in decomposition onset compared to unmodified resins.

Pharmaceutical Intermediates

The compound’s amine groups facilitate synthesis of histone deacetylase (HDAC) inhibitors. A 2024 study demonstrated its utility in constructing a vorinostat analogue with IC50 = 12 nM against HDAC6.

Biological Activity and Toxicology

Enzymatic Interactions

In vitro assays show moderate inhibition of cytochrome P450 3A4 (Ki = 18 µM), suggesting potential drug-drug interaction risks.

Acute Toxicity

Rodent studies (OECD Guideline 423) indicate an LD50 of 320 mg/kg (oral), classifying the compound as Category 3 under GHS.

Future Directions and Research Gaps

Catalytic Applications

Exploration of asymmetric catalysis using chiral derivatives could unlock enantioselective synthesis routes for pharmaceuticals.

Biomedical Engineering

Functionalization with polyethylene glycol (PEG) chains may enhance biocompatibility for drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume